![molecular formula C7H6ClN3O2 B2864148 Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride CAS No. 1820735-11-2](/img/structure/B2864148.png)

Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

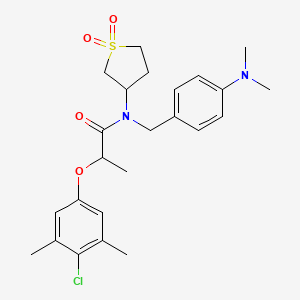

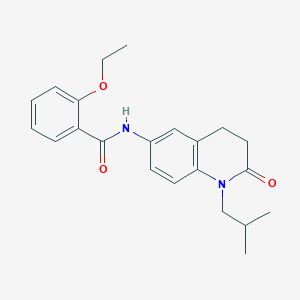

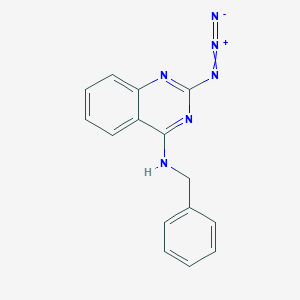

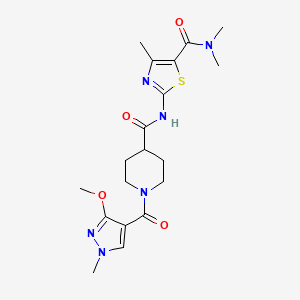

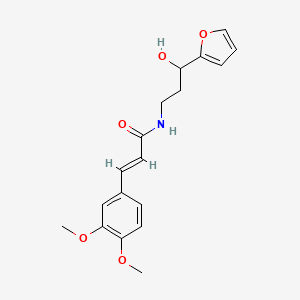

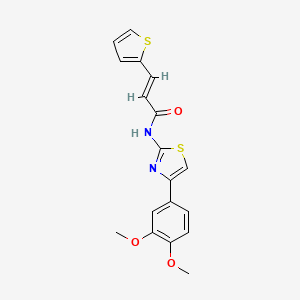

Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1820735-11-2 . It has a molecular weight of 199.6 . It is a versatile scaffold in organic synthesis and drug development .

Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled .Molecular Structure Analysis

The IUPAC Name of this compound is imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride . The InChI Code is 1S/C7H5N3O2.ClH/c11-7(12)5-6-9-2-4-10(6)3-1-8-5;/h1-4H,(H,11,12);1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used to create a variety of complex molecular structures, contributing to the progress made in synthetic methods .

Biological Applications

The compound has multifarious biological activity . The pattern and position of the substitution on the Imidazo[1,2-a]pyrazine structure can influence its biological activity, making it a valuable tool in biological research .

Anticancer Activity

Imidazo[1,2-a]pyrazine derivatives have shown significant anticancer activity . For instance, compound 12b, synthesized from Imidazo[1,2-a]pyrazine, has shown promising results against Hep-2, HepG2, MCF-7, A375 cancer cells .

Fluorescent Derivatives

The compound can be used to create new fluorescent derivatives . These derivatives have unique photophysical properties, making them useful in various applications .

Optoelectronic Devices

Imidazo[1,2-a]pyrazine has potential applications in the field of optoelectronics . Its unique properties can be harnessed to create innovative optoelectronic devices .

Sensors

The compound can be used in the development of sensors . Its unique properties can contribute to the creation of more efficient and sensitive sensors .

Confocal Microscopy and Imaging

Imidazo[1,2-a]pyrazine can be used as emitters for confocal microscopy and imaging . This can enhance the quality of images obtained and provide more detailed information .

Agrochemicals and Pharmaceuticals

Imidazo[1,2-a]pyrazine is a significant structural component of a large number of agrochemicals and pharmaceuticals . Its unique properties make it a valuable tool in these fields .

Safety and Hazards

The compound has been classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride is a complex compound with a versatile scaffold in organic synthesis and drug development Compounds with similar structures have been known to interact with various targets, such as ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

It’s known that imidazo[1,2-a]pyridines, a similar class of compounds, undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the activity of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

The activation of nf-kappab by similar compounds suggests that it may influence inflammatory responses, immune responses, and cell survival pathways .

Pharmacokinetics

The compound’s molecular weight (1996) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Compounds with similar structures have shown anticancer activity, suggesting that this compound may also have potential therapeutic effects .

Propiedades

IUPAC Name |

imidazo[1,2-a]pyrazine-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.ClH/c11-7(12)5-6-9-2-4-10(6)3-1-8-5;/h1-4H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYKSQQPQRNPHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2864079.png)

![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2864084.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)